molecular formula C13H16N2OS B2516143 N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide CAS No. 892850-62-3

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide

Número de catálogo B2516143
Número CAS: 892850-62-3
Peso molecular: 248.34
Clave InChI: WGJPIYDJNOTSSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide" is not directly mentioned in the provided papers. However, the papers do discuss various butanamide derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound . For instance, the synthesis of related compounds involves the condensation of amines with acyl chlorides or other acylating agents, as well as the use of asymmetric synthesis techniques to produce enantiomerically pure compounds .

Synthesis Analysis

The synthesis of butanamide derivatives typically involves the reaction of an appropriate amine with an acyl chloride. For example, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensing 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . Similarly, the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives involved the reaction of (benzo)thiazol-2-yl amines with acyl chlorides . These methods could potentially be adapted to synthesize "N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide" by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of butanamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS . Additionally, X-ray crystallography can be used to determine the conformational features of these compounds, as demonstrated for N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide .

Chemical Reactions Analysis

The chemical reactivity of butanamide derivatives can vary depending on the substituents present on the benzothiazole and butanamide moieties. For example, β-lithiation of carboxamides followed by treatment with various electrophiles can lead to the formation of β-substituted-α,β-unsaturated amides . This suggests that "N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide" could potentially undergo similar reactions, depending on its substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups can also impart specific properties, such as antisecretory activity in the case of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide . The psychotropic, anti-inflammatory, and antimicrobial activities of some butanamide derivatives have been evaluated, indicating that these compounds can have diverse biological activities . These studies provide a foundation for predicting the potential properties and activities of "N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide".

Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

A novel series of butanamides, including compounds structurally related to N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide, demonstrated potent dipeptidyl peptidase IV (DPP-IV) inhibitory activity. This enzyme inhibition is significant for the treatment of type 2 diabetes, suggesting that derivatives of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide could serve as potential therapeutic agents. The oral administration of these compounds has shown to reduce blood glucose levels in an oral glucose tolerance test, indicating their potential utility in diabetes management (Nitta et al., 2008).

CDK2 Inhibition for Cancer Therapy

The search for novel CDK2 inhibitors identified N-(5-Bromo-1,3-thiazol-2-yl)butanamide as active in high throughput screening. By employing structure-based drug design (SBDD), researchers rapidly discovered potent and selective CDK2 inhibitors. These findings highlight the potential of benzothiazole derivatives, including those similar to N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide, in the development of new cancer therapies (Vulpetti et al., 2006).

White Light Emission in Optoelectronics

Benzothiazole derivatives have been investigated for their luminescent properties, with specific compounds demonstrating the ability to emit components of white light. This research suggests the potential application of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide derivatives in the development of white-light-emitting devices for optoelectronics. The structural similarity of these derivatives allows for a flexible and simple fabrication process (Lu et al., 2017).

Anticonvulsant Properties

A library of butanamides, related to N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide, was synthesized and evaluated for anticonvulsant properties. These studies reveal the potential of benzothiazole derivatives in the development of new antiepileptic drugs. The compounds demonstrated broad spectra of activity across preclinical seizure models, indicating their potential utility in epilepsy treatment (Kamiński et al., 2015).

Matrix Metalloproteinase Inhibition in Tissue Damage

Compounds combining benzothiazole and 4-thiazolidinone frameworks, akin to N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide, have shown effectiveness in inhibiting matrix metalloproteinases (MMPs), which are involved in inflammatory and tissue damage processes. This suggests their potential application in developing treatments for conditions involving excessive tissue damage and inflammation (Incerti et al., 2018).

Direcciones Futuras

The future directions in the study of benzothiazole derivatives like “N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide” could involve the development of more efficient synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in medicine . The development of green chemistry methods for the synthesis of benzothiazole compounds is also a promising area of research .

Propiedades

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-6-11(16)14-13-15-12-9(4-2)7-5-8-10(12)17-13/h5,7-8H,3-4,6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJPIYDJNOTSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(C=CC=C2S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.